Pseudo-Irreversible Antagonism: RO1138452 Provides Prolonged IP Receptor Blockade Unreversed by Washout Compared to Competitive Antagonists
RO1138452 acts as a pseudo-irreversible antagonist at the human IP receptor, exhibiting insurmountable antagonism that is not reversed even after a 20-hour washout period. In BEAS-2B human airway epithelial cells stably transfected with a cAMP-response element (CRE) luciferase reporter, the degree by which RO1138452 antagonized taprostene-induced CRE-dependent transcription was not reversed over a 20-hour washout period [1]. This contrasts with typical competitive antagonists like RO3244794, which exhibit surmountable antagonism in functional assays [2]. The prolonged receptor occupancy provides sustained target engagement, making RO1138452 a unique tool for studies requiring durable IP receptor blockade without the need for continuous compound exposure.
| Evidence Dimension | Antagonism reversibility (washout) |
|---|---|
| Target Compound Data | No reversal of antagonism after 20-hour washout |
| Comparator Or Baseline | RO3244794 (competitive antagonist): surmountable antagonism |
| Quantified Difference | Qualitative difference: insurmountable vs. surmountable |
| Conditions | BEAS-2B cells stably transfected with CRE luciferase reporter, taprostene-induced CRE-dependent transcription |
Why This Matters
This unique pseudo-irreversible profile is crucial for experimental designs requiring sustained IP receptor blockade without continuous compound presence, avoiding the confounding effects of compound degradation or washout.
- [1] Ayer LM, Wilson SM, Traves SL, Proud D, Giembycz MA. 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release. J Pharmacol Exp Ther. 2008 Feb;324(2):815-26. doi: 10.1124/jpet.107.129312. PMID: 17962517. View Source
- [2] Bley KR, Bhattacharya A, Daniels DV, Gever J, Jahangir A, O'Yang C, Smith S, Srinivasan D, Ford AP, Jett MF. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006 Feb;147(3):335-45. doi: 10.1038/sj.bjp.0706554. PMID: 16331286; PMCID: PMC1751312. View Source
